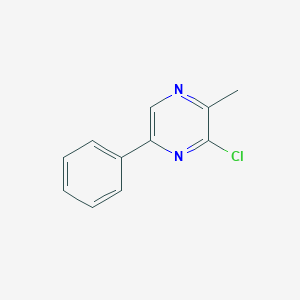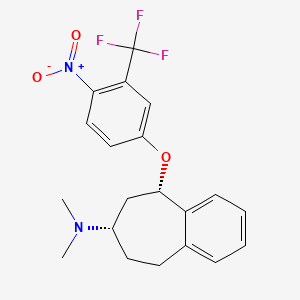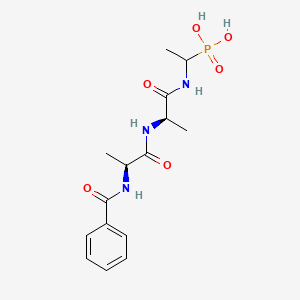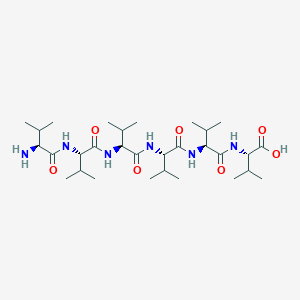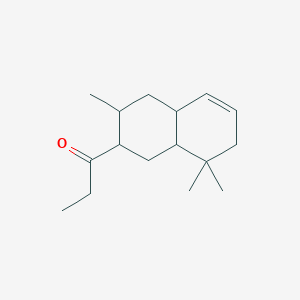
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is an organosulfur compound with the molecular formula C4H8O5S2. It is also known by its IUPAC name, sulfolane-3-sulfonic acid . This compound is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a sulfone derivative. It is a colorless, crystalline solid that is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. One common method is the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:
C4H8S+2H2O2→C4H8O2S+2H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide involves its ability to act as a sulfone donor. It can participate in various chemical reactions by donating its sulfone group to other molecules. This property makes it a valuable intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene: An organosulfur compound with a similar ring structure but lacking the sulfone group.
Thiophene, tetrahydro-, 1,1-dioxide: A closely related compound with a similar molecular formula but different functional groups.
Uniqueness
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfone donors, such as in the synthesis of pharmaceuticals and industrial chemicals.
Propiedades
Número CAS |
65753-57-3 |
|---|---|
Fórmula molecular |
C4H8O5S2 |
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
1,1-dioxothiolane-3-sulfonic acid |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9) |
Clave InChI |
QJJODUDDARIVCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


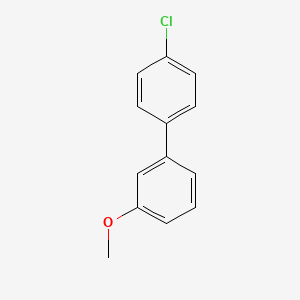
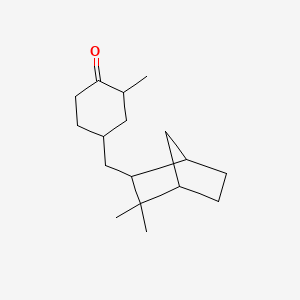
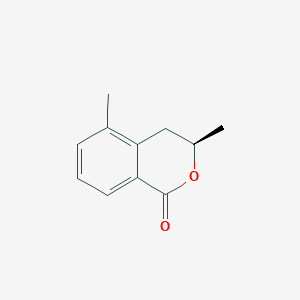
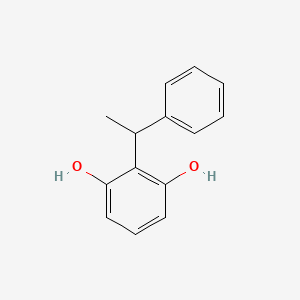

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
